![molecular formula C22H33N3O4 B13079835 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of benzyl and tert-butyl groups adds to its steric hindrance and stability, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzyl chloride and tert-butyl bromide are commonly used reagents, and the reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Final Esterification: The final step involves esterification to introduce the dicarboxylate groups. This can be achieved by reacting the intermediate with an appropriate acid chloride or anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, ethers, or amides.
Applications De Recherche Scientifique
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and structural rigidity.
Mécanisme D'action
The mechanism of action of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane: Lacks the dicarboxylate groups, making it less versatile in chemical reactions.
1,8,11-Triazaspiro[5.6]dodecane: A simpler spirocyclic compound without the benzyl and tert-butyl groups, leading to different chemical properties and reactivity.
8-Benzyl 1,8-diazabicyclo[5.4.0]undecane: Another spirocyclic compound with different ring sizes and functional groups, resulting in distinct chemical behavior.
Uniqueness
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate stands out due to its combination of benzyl, tert-butyl, and dicarboxylate groups, which confer unique steric and electronic properties. This makes it a valuable compound for various chemical and biological applications, offering advantages in terms of stability, reactivity, and binding interactions.
Propriétés
Formule moléculaire |
C22H33N3O4 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
11-O-benzyl 8-O-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)29-20(27)25-14-13-24(16-22(17-25)11-7-8-12-23-22)19(26)28-15-18-9-5-4-6-10-18/h4-6,9-10,23H,7-8,11-17H2,1-3H3 |
Clé InChI |
DGLOJTCWHOXUJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCCN2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


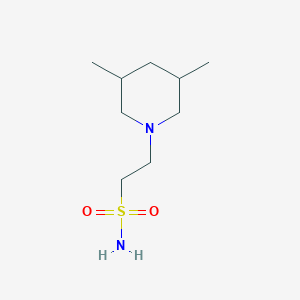
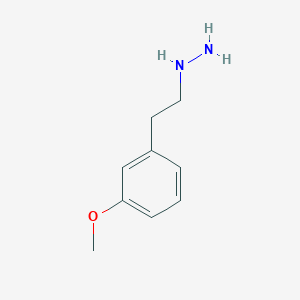
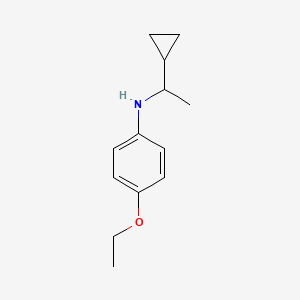

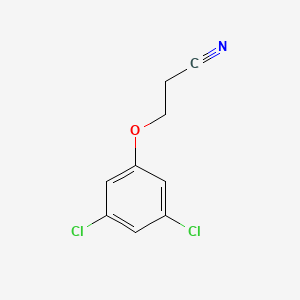
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
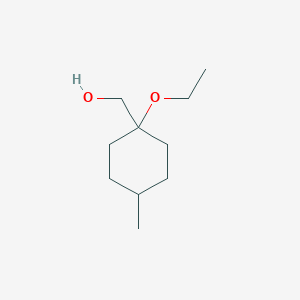
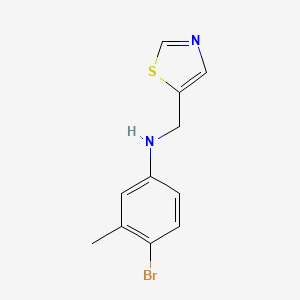
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
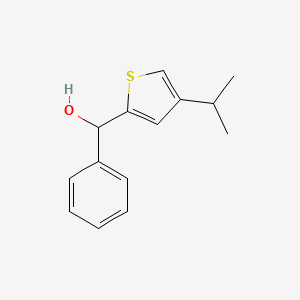

amine](/img/structure/B13079853.png)


